![molecular formula C15H15N3O3S2 B2471238 3-allyl-4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946242-93-9](/img/structure/B2471238.png)
3-allyl-4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
- Compounds similar to 3-allyl-4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide have been synthesized and evaluated for microbiological activity, showing some inhibitory action against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).
Antibacterial Agents
- Novel analogs structurally related to this compound have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Chemical Synthesis and Properties
- Research into compounds with a similar structure has focused on their synthesis methods and chemical properties. For example, the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines and related compounds through cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored (Bondarenko et al., 2015).
Vascular Endothelial Growth Factor Inhibition
- Substituted analogs of this compound class have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, showing efficacy in various carcinoma models (Borzilleri et al., 2006).
Biological Activity and Toxicity
- Research has also been conducted on the biological activity and toxicity of benzoxazine and aminomethyl derivatives related to this compound, showing potential for further bioactivity studies (Rudyanto et al., 2014).
Antipsychotic Potential
- Heterocyclic analogues, similar in structure, have been evaluated as potential antipsychotic agents, showing promising in vitro and in vivo activities (Norman et al., 1996).
Crystal Structure Analysis
- The crystal structure of closely related compounds has been analyzed, providing insights into the molecular geometry and intermolecular interactions, which are critical for understanding their biological activities (Mabied et al., 2014).
Docking Studies and Antimicrobial Evaluation
- Docking studies and antimicrobial evaluation have been conducted on compounds with similar structural features, offering insights into their potential pharmaceutical applications (Talupur et al., 2021).
Inhibition of Human Carbonic Anhydrases
- Derivatives with a similar structure have been synthesized and assessed for their inhibitory potency against human carbonic anhydrase isoforms, highlighting their potential in therapeutic applications (Distinto et al., 2019).
properties
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-2-5-18-13(16)12(23-15(18)22)14(19)17-7-9-3-4-10-11(6-9)21-8-20-10/h2-4,6H,1,5,7-8,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDPLGRWTMJRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=S)C(=O)NCC2=CC3=C(C=C2)OCO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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